1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidine Carboxylation: The final step involves the reaction of the sulfonylated pyrazole with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to the presence of both an ethyl and a methyl group on the pyrazole ring, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(8-13-15)20(18,19)14-6-4-10(5-7-14)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHHJOKHDTDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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